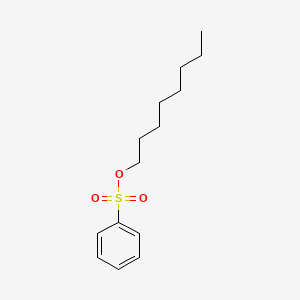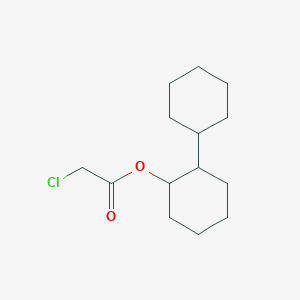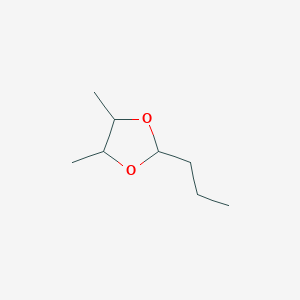![molecular formula C9H14Cl2N2 B14724297 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride CAS No. 13680-56-3](/img/structure/B14724297.png)
1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to a dimethylhydrazinium ion. Its molecular formula is C9H14Cl2N2, and it is known for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride typically involves the reaction of 2-chlorobenzyl chloride with 1,1-dimethylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of dimethylhydrazine derivatives.
Substitution: Formation of substituted hydrazinium salts.
Aplicaciones Científicas De Investigación
1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activities. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
- **1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- **2-(2-Chlorophenyl)-1H-imidazol-4-yl}methanol
- **1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl}methanol
Comparison: 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride is unique due to its specific hydrazinium structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits different chemical behavior in oxidation and reduction reactions, and its applications in scientific research are more diverse. The presence of the dimethylhydrazinium ion also enhances its solubility and stability in various solvents, making it a versatile reagent in chemical synthesis.
Propiedades
Número CAS |
13680-56-3 |
|---|---|
Fórmula molecular |
C9H14Cl2N2 |
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
amino-[(2-chlorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C9H14ClN2.ClH/c1-12(2,11)7-8-5-3-4-6-9(8)10;/h3-6H,7,11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZVODJAOAGAFXOM-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CC1=CC=CC=C1Cl)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


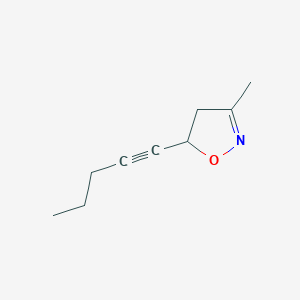
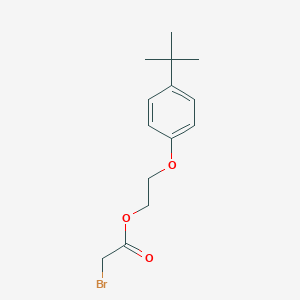
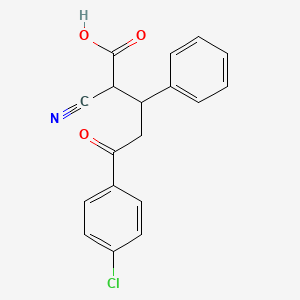
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)

![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
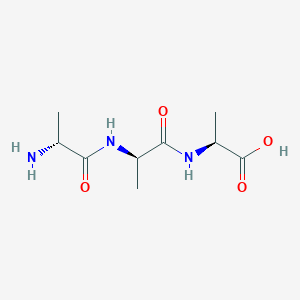
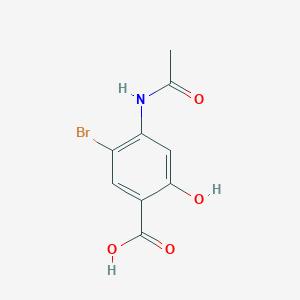
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)

